

Application Notes: Measuring the In Vivo Efficacy of DPP-4-IN-10

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Compound of Interest

Compound Name: *Dpp-4-IN-10*

Cat. No.: *B15574474*

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Abstract

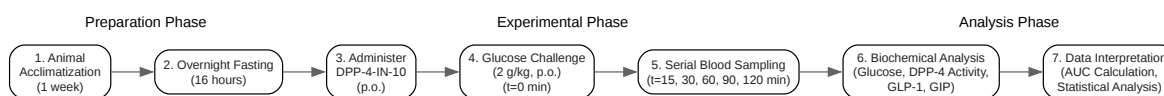
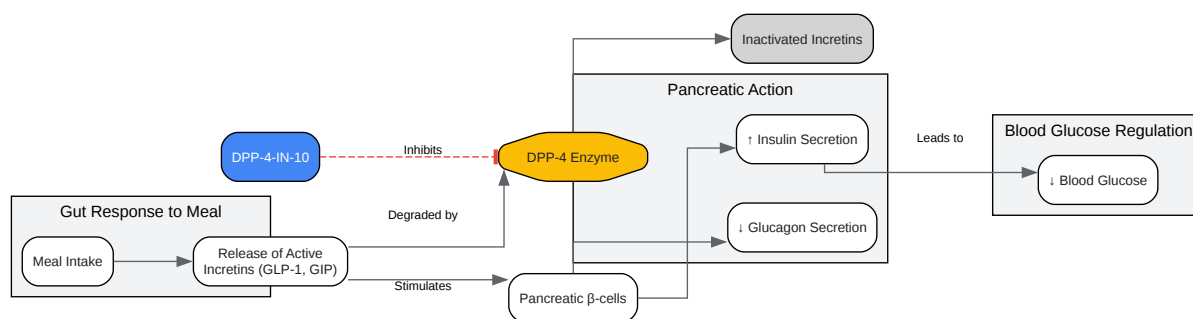
These application notes provide a comprehensive guide for evaluating the in vivo efficacy of **DPP-4-IN-10**, a novel Dipeptidyl Peptidase-4 (DPP-4) inhibitor. The protocols herein detail standard preclinical methodologies for assessing the compound's mechanism of action and its therapeutic effect on glycemic control. Included are procedures for measuring plasma DPP-4 activity, conducting an Oral Glucose Tolerance Test (OGTT), and quantifying active incretin hormone levels. Representative data are presented in tabular format, and key pathways and workflows are visualized using diagrams.

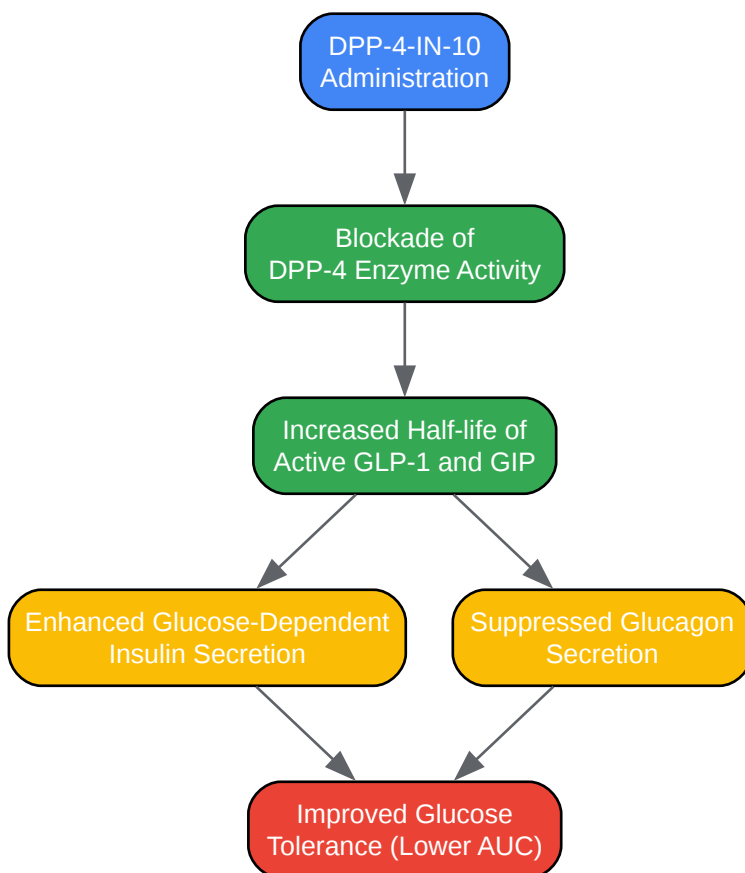
Background and Mechanism of Action

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1] It rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are released from the gut in response to food intake.[2][3] These incretins potentiate glucose-dependent insulin secretion from pancreatic β -cells and suppress glucagon release.[4]

DPP-4-IN-10 is an orally administered, selective inhibitor of the DPP-4 enzyme. By blocking DPP-4, **DPP-4-IN-10** prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and enhancing their glucose-lowering effects.[4][5] This mechanism

improves glycemic control in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[1]





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